2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes an isoquinoline moiety, a methoxyphenoxy group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation reactions using isobutyryl chloride and a suitable base.
Attachment of the Methoxyphenoxy Group: This step may involve etherification reactions where a phenol derivative reacts with an appropriate alkylating agent.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate cell function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
- N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is unique due to its specific structural features, such as the isobutyryl group and the methoxyphenoxy moiety. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)22(26)24-11-10-16-4-5-18(12-17(16)13-24)23-21(25)14-28-20-8-6-19(27-3)7-9-20/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBVOQLZSPCYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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